(-)-Camphene

Description

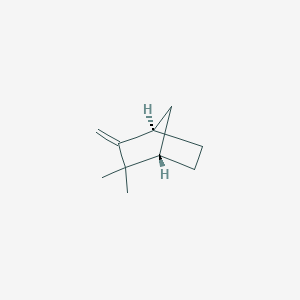

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPUJAZIXJMDBK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@H](C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046538 | |

| Record name | (-)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-04-7 | |

| Record name | l-Camphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Camphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YAV509FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Camphene chemical structure and properties

An In-depth Technical Guide to (-)-Camphene: Structure, Properties, and Applications

Introduction

This compound, a bicyclic monoterpene, is a naturally occurring volatile compound found as a constituent in numerous essential oils, including those derived from coniferous trees, cypress, camphor, and ginger.[1][2][3] Its characteristic pungent, camphor-like aroma has established it as a valuable ingredient in the fragrance and flavor industries.[3][4][5] Beyond its sensory properties, this compound serves as a critical chiral building block in the synthesis of other organic compounds, most notably camphor and various fragrance esters.[6][7][8] In recent years, significant research interest has been directed towards its diverse biological activities, which encompass anti-inflammatory, antioxidant, antimicrobial, and hypolipidemic effects, highlighting its potential for development in the pharmaceutical and nutraceutical sectors.[2][9][10][11] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, reactivity, biological significance, and applications of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Structure

This compound is a chiral molecule with the systematic IUPAC name (1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane.[12] Its structure is based on a bicyclo[2.2.1]heptane (norbornane) framework, featuring a gem-dimethyl group at the C2 position and an exocyclic methylene group at C3. The specific stereochemistry of the (-)-enantiomer is defined by the (1S, 4R) configuration of the bridgehead carbons.

Structural Diagram

The 2D chemical structure of this compound, illustrating its bicyclic nature and key functional groups, is presented below.

Caption: 2D structure of (1S,4R)-(-)-Camphene.

Chemical Identifiers

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | [12] |

| CAS Number | 5794-04-7 | [1][12] |

| Molecular Formula | C₁₀H₁₆ | [1][12] |

| Molar Mass | 136.24 g/mol | [1][13] |

| ChEBI ID | CHEBI:89 | [12] |

| PubChem CID | 440966 | [12] |

| SMILES | CC1([C@H]2CCC1=C)C | [12] |

| InChIKey | CRPUJAZIXJMDBK-BDAKNGLRSA-N | [12] |

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with a characteristic pungent, camphoraceous odor.[1][13][14] It is practically insoluble in water but exhibits high solubility in common organic solvents like ether, ethanol, and chloroform.[15][16]

| Property | Value | Reference(s) |

| Appearance | White or colorless crystalline solid | [1][13][15] |

| Odor | Pungent, camphor-like | [1][13][15] |

| Melting Point | 51 to 52 °C (124 to 126 °F) | [1][16] |

| Boiling Point | 159 °C (318 °F) | [1][16] |

| Density | 0.842 g/cm³ | [1][16] |

| Water Solubility | Practically insoluble (approx. 4.6 mg/L at 25 °C) | [1][13][15] |

| Vapor Pressure | 0.4 kPa (at 20 °C) | [15] |

| Flash Point | 33-42 °C (92-108 °F) | [14][17] |

| Autoignition Temp. | 265 °C (509 °F) | [18] |

Synthesis and Manufacturing

Industrial Production: Isomerization of α-Pinene

The primary industrial method for producing camphene is the catalytic isomerization of α-pinene, which is the main component of turpentine derived from pine trees.[1][6][19] This process is typically carried out using a solid acid catalyst, such as titanium dioxide (TiO₂) or acid-activated clays.[1][19][20] The reaction involves a Wagner-Meerwein rearrangement of the α-pinene carbon skeleton.

Caption: Workflow for the industrial synthesis of camphene.

Protocol: Lab-Scale Synthesis via α-Pinene Isomerization

This protocol describes a representative lab-scale synthesis of camphene from α-pinene using an acid-activated catalyst.

Materials:

-

α-Pinene (high purity)

-

Acid-activated titanium dioxide (TiO₂) catalyst

-

Anhydrous toluene (solvent)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Thermometer

Procedure:

-

Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and gas inlet. Ensure the system is dry and purged with an inert gas (e.g., Nitrogen).

-

Charging the Reactor: Add the acid-activated TiO₂ catalyst to the flask, followed by anhydrous toluene.

-

Initiating the Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150-160 °C).[19]

-

Addition of Substrate: Slowly add α-pinene to the heated catalyst suspension over a period of 1-2 hours.

-

Reaction Monitoring: Maintain the reaction temperature and monitor the progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity for camphene.

-

Work-up: Once the reaction reaches the desired conversion, cool the mixture to room temperature.

-

Purification: Filter the reaction mixture to remove the solid catalyst. The resulting solution containing camphene, unreacted α-pinene, and byproducts is then subjected to fractional distillation under reduced pressure to isolate the pure camphene.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by its exocyclic double bond and the inherent strain of its bicyclic ring system. It readily undergoes addition reactions and rearrangements, particularly under acidic conditions.

Rearrangement to Isobornyl Acetate (Precursor to Camphor)

A commercially significant reaction of camphene is its acid-catalyzed addition of acetic acid. This reaction does not yield the expected acetate of the camphene skeleton. Instead, it proceeds through a Wagner-Meerwein rearrangement of the isobornyl cation intermediate, leading to the formation of isobornyl acetate.[6] Isobornyl acetate can then be hydrolyzed to isoborneol and subsequently oxidized to produce camphor.[6]

Caption: Reaction pathway from camphene to camphor.

Other Reactions

-

Alkylation: The double bond of camphene can be alkylated. For example, its reaction with bromoalcohols in the presence of a clay catalyst leads to the formation of ether derivatives, which have been explored for their antiviral activities.[21]

-

Reaction with Formaldehyde: Camphene reacts with formaldehyde under various catalytic conditions (Lewis or Brønsted acids) to produce primary alcohols and their derivatives, which are useful in polymer chemistry.[22]

-

Chlorination: The synthesis of the insecticide toxaphene involves the chlorination of camphene.[23]

Biosynthesis

In nature, camphene is biosynthesized via the isoprenoid pathway.[24] The process begins with the cyclization of geranyl diphosphate (GPP). More directly, it is formed from linalyl pyrophosphate (LPP) through a series of carbocationic intermediates, catalyzed by a camphene synthase enzyme.[1] This complex cyclization and rearrangement cascade is a hallmark of terpene biosynthesis.

Caption: Simplified biosynthetic pathway of camphene.

Biological Activities and Pharmacological Potential

This compound has been the subject of numerous studies investigating its pharmacological properties. A wide range of biological activities have been reported, positioning it as a molecule of interest for therapeutic applications.[9][11]

| Biological Activity | Description of Findings | Reference(s) |

| Anti-inflammatory | Reduces inflammation in various models, potentially beneficial for conditions like arthritis. | [2][10][25] |

| Antioxidant | Protects cells from oxidative stress by neutralizing free radicals. Shown to protect against t-BHP induced stress in rat alveolar macrophages. | [2][25][26] |

| Hypolipidemic | Shown to reduce plasma cholesterol and triglycerides in hyperlipidemic rats, independent of HMG-CoA reductase activity. | [10][26] |

| Antimicrobial/Antifungal | Demonstrates activity against certain bacteria and fungi. | [10][11][25] |

| Antiviral | Derivatives of camphene have shown broad antiviral activity against enveloped viruses like influenza and Ebola. | [9][21] |

| Analgesic | Exhibits pain-relieving properties in various experimental models. | [2][10] |

| Cardioprotective | Pretreatment with camphene provided significant protection against myocardial ischemia/reperfusion injury in rats by reducing oxidative stress. | [10][27] |

| Neuroprotective | Early research suggests it may help protect brain cells from oxidative stress. | [2] |

Applications

The unique properties of this compound lend it to a variety of industrial and research applications.

-

Fragrance and Cosmetics: It is a key ingredient in perfumes, soaps, lotions, and deodorants due to its refreshing, pine-like, and camphoraceous scent.[2][4][5][8][28]

-

Chemical Intermediate: It is a crucial raw material for the industrial synthesis of other high-value chemicals, including:

-

Synthetic Camphor: Used in medicinal products and as a plasticizer.[6][7][8]

-

Isobornyl Acetate: A major fragrance compound with a pine aroma.[7]

-

Agrochemicals: Used in the production of insecticides such as toxaphene.[3][7]

-

Polymers and Resins: Serves as a building block for certain polymers and as an additive in resins and coatings.[4][28]

-

-

Flavor Additive: Used in small quantities as a food additive for flavoring.[8][14][15]

-

Pharmaceutical Research: Its diverse biological activities make it a lead compound for the development of new drugs for inflammatory diseases, cardiovascular conditions, and infectious diseases.[4][5][9]

-

Solvent Applications: Utilized as a specialized solvent in certain industrial chemical reactions.[4]

Safety and Handling

Camphene is a flammable solid and its vapor can form flammable mixtures with air.[1][17] It should be stored in a cool, well-ventilated area away from sources of ignition.[18][29] Direct contact with the crystals or dust can cause irritation to the eyes, nose, and throat.[13][17] Standard personal protective equipment, including safety goggles and gloves, should be worn when handling the compound.[28]

References

-

Wikipedia. Camphene. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. Biosynthesis of Camphane Volatile Terpenes in Amomum villosum Lour: Involved Genes and Enzymes. [Link]

-

Taylor & Francis. Camphene – Knowledge and References. [Link]

-

CAMEO. Camphene. [Link]

-

PubChem. Camphene. National Center for Biotechnology Information. [Link]

-

Himachal Terpene Products Pvt. Ltd. Camphene – Manufacturer & Supplier in India. [Link]

-

MDPI. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. [Link]

-

Consolidated Chemical. Camphene | High-Purity Terpene | Fragrance Grade. [Link]

-

Taylor & Francis Online. In Vitro and in Vivo Biological Investigations of Camphene and Its Mechanism Insights: A Review. [Link]

-

The Good Scents Company. camphene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Camphene: Uses, Benefits, and Chemical Synthesis Applications. [Link]

-

ResearchGate. Chemical characteristics of this compound and derivatives. [Link]

-

Genoa International. Premium Camphene for Fragrance and Flavor Applications. [Link]

-

ResearchGate. In Vitro and in Vivo Biological Investigations of Camphene and Its Mechanism Insights: A Review | Request PDF. [Link]

-

Chemical Today. Camphene: A Key Component in Fragrances and Industrial Chemistry. [Link]

-

Grupo AlEn. Camphene. [Link]

-

RSC Publishing. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. [Link]

-

RSC Publishing. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. [Link]

-

Mamedica. Exploring Camphene: The Terpene with Surprising Benefits. [Link]

-

ResearchGate. Toxaphene chemistry: Separation and characterisation of selected enantiomers of the Polychloropinene mixtures. [Link]

-

ACS Publications. Terpene-formaldehyde reactions. III. Camphene. [Link]

-

Cannovia. Camphene - Effects & Benefits. [Link]

-

Finest Labs. Camphene Terpene: Benefits, Effects, Dosage, & More. [Link]

-

MDPI. Camphene as a Protective Agent in Myocardial Ischemia/Reperfusion Injury. [Link]

Sources

- 1. Camphene - Wikipedia [en.wikipedia.org]

- 2. htppl.co.in [htppl.co.in]

- 3. camphene, 79-92-5 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. genoaint.com [genoaint.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. nbinno.com [nbinno.com]

- 8. Chemical Today Magazine - Connecting World Chemically [chemicaltoday.in]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C10H16 | CID 440966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Camphene | 79-92-5 [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. cameo.mfa.org [cameo.mfa.org]

- 17. CAMPHENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Camphene CAS#: 79-92-5 [m.chemicalbook.com]

- 19. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Exploring Camphene: The Terpene with Surprising Benefits | Mamedica [mamedica.co.uk]

- 26. finestlabs.com [finestlabs.com]

- 27. mdpi.com [mdpi.com]

- 28. consolidated-chemical.com [consolidated-chemical.com]

- 29. cannovia.com [cannovia.com]

(-)-Camphene: A Guide to Natural Sourcing, Isolation, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (-)-Camphene, a bicyclic monoterpene, is a valuable natural product with significant applications in the fragrance, flavor, and pharmaceutical sectors.[1][2] Its characteristic woody and camphoraceous aroma makes it a sought-after ingredient in perfumery, while emerging research highlights its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[3][4] This guide provides a comprehensive technical overview of the natural sources of this compound, detailing field-proven methodologies for its extraction, isolation, and purification. We will explore the causality behind experimental choices, from initial extraction via steam distillation to high-purity isolation using fractional distillation and chromatography, and conclude with essential analytical techniques for structural verification and quality control.

Introduction to this compound

Camphene (C₁₀H₁₆, Molar Mass: 136.24 g/mol ) is a bicyclic monoterpene notable for its pungent, pine-like aroma.[5] It exists as two enantiomers, (+)-Camphene and this compound, with the specific stereoisomer often influencing its biological activity and sensory properties. While it can be produced synthetically through the catalytic isomerization of the more abundant α-pinene, natural sources provide a direct route to the chirally pure forms desired in many high-value applications.[6][7] This guide focuses specifically on the isolation of the naturally occurring (-)-enantiomer. Physically, camphene is a colorless to white crystalline solid at room temperature, with a melting point of approximately 51-52°C and a boiling point of 159-160°C.[6][8] It is practically insoluble in water but highly soluble in common organic solvents.[9]

Natural Distribution and Biosynthesis

This compound is a constituent of numerous essential oils, though often in minor quantities.[6] Understanding its botanical distribution is critical for selecting appropriate starting materials for efficient isolation.

Prominent Natural Sources

The terpene is found across a diverse range of plant species, where it plays roles in defense against herbivores and pathogens.[10] Key sources include essential oils derived from conifers, herbs, and spices.

| Plant Source | Common Name(s) | Plant Part | Typical Essential Oils |

| Piper cernuum | Piper | Leaves | Piper Cernuum Oil[11] |

| Rosmarinus officinalis | Rosemary | Leaves, Flowers | Rosemary Oil[7][12] |

| Valeriana officinalis | Valerian | Roots | Valerian Oil[6][13] |

| Cupressus sempervirens | Cypress | Needles, Twigs | Cypress Oil[6][14] |

| Cinnamomum camphora | Camphor Tree | Wood, Leaves | Camphor Oil[6][15] |

| Zingiber officinale | Ginger | Rhizome | Ginger Oil[6][13] |

| Pinus species | Pine, Conifers | Oleoresin | Turpentine Oil[6][7] |

| Cymbopogon species | Citronella Grass | Leaves | Citronella Oil[6][16] |

Biosynthesis Pathway

From a biochemical perspective, the synthesis of camphene in plants originates from the isoprenoid pathway. The process begins with geranyl diphosphate (GPP), the universal precursor to monoterpenes. Through a series of carbocationic intermediates, GPP is cyclized by specific enzymes, known as terpene synthases, to form the bicyclic camphene skeleton.[17] This enzymatic control dictates the stereochemical outcome, leading to the production of specific enantiomers like this compound in different plant species.

Sources

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Cannabis CentralCannabis Central [veriheal.com]

- 4. Camphene | Weedmaps [weedmaps.com]

- 5. finestlabs.com [finestlabs.com]

- 6. Camphene - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chembk.com [chembk.com]

- 9. Showing Compound Camphene (FDB009065) - FooDB [foodb.ca]

- 10. leafwell.com [leafwell.com]

- 11. Camphene isolated from essential oil of Piper cernuum (Piperaceae) induces intrinsic apoptosis in melanoma cells and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Camphene: its role and effects in aromatherapy. [landema.com]

- 13. incatrailterpenes.com [incatrailterpenes.com]

- 14. elevationterpenes.com [elevationterpenes.com]

- 15. Camphor - Wikipedia [en.wikipedia.org]

- 16. true-blue.co [true-blue.co]

- 17. Biosynthesis of Camphane Volatile Terpenes in Amomum villosum Lour: Involved Genes and Enzymes | MDPI [mdpi.com]

Biosynthesis pathway of (-)-Camphene in plants.

An In-Depth Technical Guide to the Biosynthesis of (-)-Camphene in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic monoterpene, is a significant constituent of essential oils in numerous plant species, contributing to their characteristic aroma and possessing various biological activities. Its biosynthesis is a complex, multi-step process localized primarily within the plastids of specialized plant cells. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, beginning with the formation of universal isoprenoid precursors via the Methylerythritol 4-Phosphate (MEP) pathway, followed by the formation of the C10 precursor geranyl diphosphate (GPP), and culminating in the stereospecific cyclization of GPP by this compound synthase. We will explore the enzymatic machinery, subcellular compartmentalization, and regulatory mechanisms that govern the production of this important secondary metabolite. Furthermore, this document details established experimental protocols for the functional characterization of the key enzymes involved, offering a robust framework for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to Monoterpene Biosynthesis

Terpenoids represent the largest and most diverse class of natural products found in plants, with over 40,000 distinct structures identified.[1] Monoterpenes (C10), including this compound, are typically volatile compounds that play crucial roles in plant defense, pollinator attraction, and as allelopathic agents.[2][3] Industrially, they are valued as fragrances, flavorings, and precursors for the synthesis of other chemicals, such as camphor.[4][5]

The biosynthesis of all terpenoids originates from two five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and its allylic isomer, dimethylallyl diphosphate (DMAPP).[2][6] Plants utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2][7] The biosynthesis of monoterpenes, such as this compound, is predominantly associated with the plastid-localized MEP pathway.[1][8]

The Plastidial MEP Pathway: Synthesizing the C5 Precursors

The journey to this compound begins with primary metabolites. The MEP pathway, housed within the plastids, utilizes glyceraldehyde-3-phosphate (GAP) and pyruvate (PYR) to generate both IPP and DMAPP.[1] This pathway involves a series of enzymatic steps, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) being key regulatory enzymes that significantly influence the metabolic flux towards isoprenoid synthesis.[6][7]

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

The first committed step towards monoterpene synthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS), yielding the C10 intermediate, geranyl diphosphate (GPP).[6][9]

GPPS is a critical branch-point enzyme that directs the flow of C5 units towards the formation of monoterpenes.[9] Plant GPPS enzymes can exist as homodimers or as heterodimers, the latter often consisting of a catalytically active large subunit (LSU) and a regulatory small subunit (SSU).[10][11] Like the preceding MEP pathway, GPPS activity is localized within the plastids, ensuring the GPP precursor is readily available for the subsequent cyclization step.[2][9]

The Decisive Step: Cyclization by this compound Synthase

The remarkable diversity of monoterpene skeletons is generated by a class of enzymes known as monoterpene synthases (TPSs). These enzymes catalyze the complex cyclization of the acyclic GPP precursor.[7] The formation of this compound is specifically catalyzed by this compound synthase (EC 4.2.3.117).[12]

The catalytic mechanism is a sophisticated intramolecular reaction initiated by the ionization of GPP, which involves the removal of the diphosphate group to form a geranyl cation. This highly reactive carbocation undergoes isomerization to a linalyl diphosphate (LPP) intermediate, which allows for the necessary bond rotations.[13] Subsequent re-ionization and a series of cyclization and rearrangement steps, including a Wagner-Meerwein shift, lead to the formation of the characteristic bicyclic [2.2.1] heptane skeleton of camphene.[4][14] The final step is the deprotonation of the carbocation intermediate to yield the stable this compound molecule.[15] This entire intricate process is orchestrated within the single active site of the this compound synthase enzyme.

This enzyme demonstrates high stereospecificity, producing the (-) enantiomer as the major product. For instance, in grand fir (Abies grandis), this compound synthase yields this compound as the primary product with only trace amounts of other monoterpenoids.[12]

Regulation and Subcellular Organization

The biosynthesis of this compound is tightly regulated at multiple levels to coordinate with the plant's developmental stage and respond to environmental cues.

-

Transcriptional Control: The expression of genes encoding key enzymes like DXS, GPPS, and this compound synthase is often the principal point of control.[2][6] Gene expression can be induced by biotic stresses (e.g., pathogen attack) and abiotic stresses (e.g., high temperature), as well as being regulated by the circadian clock and developmental programs, particularly in specialized tissues like glandular trichomes and flowers.[2][8]

-

Subcellular Compartmentalization: The entire pathway from pyruvate and GAP to this compound is predominantly localized within plastids (specifically leucoplasts in non-photosynthetic tissues like glandular trichomes).[2][9][16] This compartmentalization prevents metabolic interference with other pathways and concentrates substrates and enzymes, thereby enhancing catalytic efficiency.[8][17]

Data Presentation: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Subcellular Location | EC Number |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate | Plastid | 2.2.1.7 |

| Geranyl Diphosphate Synthase | GPPS | DMAPP, IPP | Geranyl Diphosphate (GPP) | Plastid | 2.5.1.1 |

| This compound Synthase | CS | Geranyl Diphosphate (GPP) | This compound, Diphosphate | Plastid | 4.2.3.117 |

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core biochemical steps leading to the synthesis of this compound.

Sources

- 1. Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. [PDF] Biosynthesis, regulation and properties of plant monoterpenoids | Semantic Scholar [semanticscholar.org]

- 4. Camphene - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Genome-Wide Identification and Functional Characterization of the Trans-Isopentenyl Diphosphate Synthases Gene Family in Cinnamomum camphora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (−)-camphene synthase - Wikipedia [en.wikipedia.org]

- 13. Terpenoid synthase structures: a so far incomplete view of complex catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Camphor - Wikipedia [en.wikipedia.org]

- 15. (+)-camphene synthase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Monoterpene biosynthesis potential of plant subcellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of (-)-Camphene

Introduction: The Structural Elucidation of a Bicyclic Monoterpene

(-)-Camphene, a bicyclic monoterpene, is a well-known natural product found in the essential oils of various plants, including turpentine, cypress oil, and camphor oil.[1][2] Its unique bridged structure and stereochemistry make it a valuable chiral building block in synthetic organic chemistry and a subject of interest in fragrance and pharmaceutical research. The unambiguous confirmation of its structure is paramount for its application and relies on a synergistic approach utilizing multiple spectroscopic techniques.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, not merely as a data presentation, but as a deductive exercise in structural elucidation, providing insights into the experimental choices and the underlying principles that govern the spectroscopic behavior of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: A dilute solution of this compound is prepared in deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for NMR analysis of non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the presence of a single deuterium signal that can be used for locking the magnetic field frequency. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.

Instrumentation: The spectra are typically acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.[3][4] Higher magnetic field strengths provide better signal dispersion and resolution, which is particularly important for complex molecules like camphene with several overlapping proton signals.

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a short relaxation delay.

-

¹³C NMR: A proton-decoupled ¹³C experiment is conducted. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound shows a series of signals between 1.0 and 4.8 ppm. The key to interpreting this spectrum is to understand how the rigid bicyclic structure influences the chemical environment of each proton.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 4.72 | s | 1H | =CH₂ (Ha) | The downfield chemical shift is characteristic of a vinylic proton on an exocyclic double bond. The lack of coupling (singlet) indicates no adjacent protons. |

| 4.49 | s | 1H | =CH₂ (Hb) | Similar to Ha, this is the other vinylic proton. The slight difference in chemical shift from Ha is due to their diastereotopic nature in the chiral environment of the molecule. |

| 2.67 | m | 1H | Bridgehead CH | This multiplet corresponds to the bridgehead proton. Its chemical shift is influenced by its position adjacent to the quaternary carbon and the double bond. |

| 1.90 - 1.20 | m | 6H | Bicyclic CH₂ | This complex region of overlapping multiplets arises from the methylene protons of the bicyclic ring system. The rigid structure leads to complex splitting patterns due to both geminal and vicinal coupling. |

| 1.05 | s | 3H | gem-CH₃ | This singlet corresponds to one of the two geminal methyl groups. The singlet nature indicates no adjacent protons. The chemical shift is typical for a methyl group attached to a quaternary carbon. |

| 1.02 | s | 3H | gem-CH₃ | This singlet corresponds to the second geminal methyl group. The slight difference in chemical shift from the other methyl group is due to the anisotropic effect of the nearby double bond and the overall molecular asymmetry. |

Data sourced from ChemicalBook.[3]

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment | Rationale |

| 165.8 | C | C =CH₂ | The downfield chemical shift is characteristic of a quaternary carbon involved in a double bond. |

| 106.5 | CH₂ | C=C H₂ | The chemical shift is typical for a terminal vinylic carbon (CH₂). |

| 49.2 | C | C (CH₃)₂ | This signal corresponds to the quaternary carbon bearing the two geminal methyl groups. |

| 43.8 | CH | Bridgehead C H | The chemical shift is consistent with a bridgehead methine carbon. |

| 30.0 | CH₂ | Bicyclic C H₂ | These signals in the aliphatic region correspond to the methylene carbons of the bicyclic framework. Their specific assignment requires more advanced 2D NMR techniques, but their presence confirms the carbon skeleton. |

| 26.8 | CH₂ | Bicyclic C H₂ | |

| 25.9 | CH₃ | gem-C H₃ | These signals correspond to the two geminal methyl carbons. The slight difference in their chemical shifts is due to their diastereotopic nature. |

| 24.1 | CH₃ | gem-C H₃ |

Data sourced from multiple databases. A representative spectrum can be found on ChemicalBook.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: For a solid sample like camphene, the spectrum can be obtained as a KBr (potassium bromide) disc or a Nujol mull.[3][6] Alternatively, if the sample is a low-melting solid or liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. FTIR instruments offer higher sensitivity and faster data acquisition compared to older dispersive instruments.

IR Spectral Analysis of this compound

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3070 | Medium | C-H stretch | =C-H stretch of the vinylic protons. This absorption above 3000 cm⁻¹ is a hallmark of sp² C-H bonds. |

| 2980-2850 | Strong | C-H stretch | C-H stretches of the aliphatic (sp³ hybridized) CH, CH₂, and CH₃ groups in the bicyclic ring and methyls. |

| ~1650 | Medium | C=C stretch | C=C stretching vibration of the exocyclic double bond. The intensity is medium for a non-conjugated alkene. |

| ~890 | Strong | C-H bend (out-of-plane) | =C-H out-of-plane bending (wag) of the terminal methylene group (=CH₂). This is a very characteristic band. |

Data sourced from the NIST WebBook and other spectral databases.[7][8][9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can provide valuable structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis of this compound

The EI mass spectrum of this compound provides key information for confirming its molecular formula and understanding its fragmentation behavior.

-

Molecular Ion (M⁺•): The molecular ion peak is observed at m/z = 136, which corresponds to the molecular weight of C₁₀H₁₆.[3][10] The presence of this peak confirms the molecular formula.

-

Base Peak: The most intense peak in the spectrum (the base peak) is often a stable fragment ion. For camphene, the base peak is typically at m/z = 93.

-

Key Fragments: Other significant fragments are observed at m/z = 121, 107, and 79.

Fragmentation Pathway

The fragmentation of the camphene molecular ion can be rationalized through a series of rearrangements and bond cleavages, driven by the formation of stable carbocations.

Caption: Workflow for the spectroscopic elucidation of this compound.

Conclusion: A Cohesive Structural Portrait

The combination of NMR, IR, and MS provides a detailed and consistent picture of the structure of this compound.

-

MS establishes the molecular formula as C₁₀H₁₆.

-

IR confirms the presence of an exocyclic double bond (~1650 cm⁻¹) and both sp² and sp³ C-H bonds.

-

¹³C NMR shows the presence of 10 unique carbons, including two sp² carbons and two methyl carbons, consistent with the proposed structure.

-

¹H NMR provides the most detailed information, confirming the presence of the terminal vinylic protons, the bridgehead proton, and the geminal methyl groups, all with chemical shifts and multiplicities consistent with the rigid bicyclic structure of camphene.

This multi-technique approach ensures the trustworthiness of the structural assignment, providing a solid foundation for further research and application of this compound in various scientific fields.

References

Sources

- 1. echemi.com [echemi.com]

- 2. camphene, 79-92-5 [thegoodscentscompany.com]

- 3. Camphene(79-92-5) 1H NMR spectrum [chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059839) [hmdb.ca]

- 5. Camphene(79-92-5) 13C NMR [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Camphene [webbook.nist.gov]

- 8. Camphene [webbook.nist.gov]

- 9. Camphene [webbook.nist.gov]

- 10. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (-)-Camphene: A Technical Guide for Advanced Practitioners

Abstract

(-)-Camphene, a bicyclic monoterpene, is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances. Its stereospecific synthesis remains a topic of significant interest within the scientific community. This technical guide provides an in-depth exploration of the methodologies for the enantioselective synthesis of this compound, with a primary focus on the highly efficient and stereospecific enzymatic pathways. While traditional chemical syntheses from α-pinene predominantly yield racemic mixtures, biosynthetic routes offer a robust and selective alternative. This document will dissect the mechanistic intricacies of both chemo-catalytic and bio-catalytic approaches, offering field-proven insights into the experimental choices and challenges. Detailed protocols, data summaries, and visual diagrams are provided to support researchers and drug development professionals in this specialized area of organic synthesis.

Introduction: The Significance of Chiral Camphene

Camphene is a bicyclic organic compound and a prominent monoterpene. While it exists as two enantiomers, the (-)-form is of particular importance as a precursor for the synthesis of various chiral molecules, including isobornyl acetate, a key component in many fragrances, and camphor, a versatile chemical with numerous industrial and pharmaceutical applications. The biological activity of many camphene derivatives is intrinsically linked to their stereochemistry, making enantioselective synthesis a critical aspect of their production.

The primary industrial route to camphene involves the acid-catalyzed isomerization of α-pinene, a readily available starting material from turpentine. However, this method invariably leads to a racemic mixture of (+)- and this compound, necessitating challenging and often inefficient chiral resolution steps to isolate the desired (-)-enantiomer. This guide will delve into the more sophisticated strategies that aim to directly synthesize this compound in an enantiomerically pure form.

The Challenge of Chemo-Catalytic Enantioselective Synthesis

The conversion of α-pinene to camphene proceeds via a Wagner-Meerwein rearrangement, a classic carbocation-mediated transformation.[1] The inherent nature of this rearrangement poses a significant hurdle to achieving high enantioselectivity through conventional chemical catalysis.

The mechanism involves the protonation of the double bond in α-pinene to form a tertiary carbocation. This is followed by a 1,2-alkyl shift, which relieves the ring strain of the four-membered ring and leads to the formation of the camphene skeleton. The lack of well-defined chiral pockets in most solid acid catalysts, such as titanium dioxide, which are commonly used for this isomerization, results in a non-selective reaction environment.[2][3] Consequently, both enantiomers of camphene are produced in nearly equal amounts.

Recent advancements in asymmetric catalysis have explored the use of chiral Brønsted acids and Lewis acids to induce enantioselectivity in carbocationic rearrangements. However, the application of these methods to the specific case of α-pinene isomerization to this compound remains an underexplored and challenging area of research. The high reactivity of the carbocation intermediates and the potential for multiple side reactions complicate the design of a catalyst that can effectively control the stereochemical outcome of the Wagner-Meerwein rearrangement.

The Biosynthetic Solution: this compound Synthase

Nature offers a highly elegant and efficient solution to the challenge of enantioselective camphene synthesis. In several plant species, including grand fir (Abies grandis) and sage (Salvia officinalis), dedicated enzymes, known as terpene synthases, catalyze the stereospecific cyclization of an achiral precursor into this compound.[2][4]

The Enzyme: this compound Synthase (EC 4.2.3.117)

This compound synthase is the enzyme responsible for the biosynthesis of this compound.[2] It belongs to the lyase family and specifically catalyzes the diphosphate-lyase reaction of geranyl diphosphate, cyclizing it to form this compound and diphosphate. In Salvia officinalis, this enzyme is referred to as cyclase II.[4][5]

The Mechanism of Enzymatic Synthesis

The biosynthesis of this compound commences with the achiral acyclic monoterpene precursor, geranyl pyrophosphate (GPP). The enzyme, this compound synthase, binds GPP in its active site and facilitates a series of transformations with remarkable stereocontrol.

The key steps in the enzymatic mechanism are as follows:

-

Isomerization: The enzyme first catalyzes the isomerization of geranyl pyrophosphate to (-)-(3R)-linalyl pyrophosphate.

-

Cyclization: The linalyl pyrophosphate intermediate is then cyclized to form a bornyl pyrophosphate cation.

-

Rearrangement and Elimination: A subsequent Wagner-Meerwein rearrangement and elimination of the pyrophosphate group leads to the formation of this compound.

The enzyme's chiral active site acts as a template, precisely guiding the folding of the flexible GPP substrate and stabilizing the cationic intermediates to ensure the exclusive formation of the (-)-enantiomer.

Diagram of the Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from geranyl pyrophosphate.

Experimental Protocols

While the direct chemical synthesis of enantiomerically pure this compound is not well-established, the enzymatic approach provides a viable route. The following section outlines a general protocol for the enzymatic synthesis and a standard protocol for the industrial, non-enantioselective synthesis for comparative purposes.

Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the expression of this compound synthase in a microbial host and subsequent enzymatic conversion.

Step 1: Expression and Purification of this compound Synthase

-

Gene Synthesis and Cloning: Synthesize the gene encoding for this compound synthase (e.g., from Salvia officinalis cyclase II) with codon optimization for a suitable expression host, such as Escherichia coli. Clone the gene into an expression vector containing a suitable tag (e.g., His-tag) for purification.

-

Protein Expression: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation. Purify the His-tagged this compound synthase from the supernatant using immobilized metal affinity chromatography (IMAC).

Step 2: Enzymatic Reaction

-

Reaction Setup: In a reaction vessel, combine a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, the purified this compound synthase, and the substrate, geranyl pyrophosphate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-30°C) for a specified period (e.g., 2-4 hours).

-

Product Extraction: Extract the reaction mixture with an organic solvent (e.g., n-hexane or diethyl ether).

-

Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound produced. Chiral GC can be used to determine the enantiomeric excess.

Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Industrial (Racemic) Synthesis of Camphene from α-Pinene

This protocol describes the conventional industrial method for producing racemic camphene.

Step 1: Catalyst Preparation (Acid-activated Titanium Dioxide)

-

Treat titanium dioxide with an acid, such as hydrochloric acid or sulfuric acid, to increase its surface acidity.

-

Wash the activated catalyst with deionized water until the washings are neutral.

-

Dry the catalyst in an oven at 100-120°C.

Step 2: Isomerization Reaction

-

Charge a reactor with α-pinene and the acid-activated titanium dioxide catalyst (typically 1-5% by weight of α-pinene).

-

Heat the mixture to 130-160°C with constant stirring under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by GC until the desired conversion of α-pinene is achieved.

-

Cool the reaction mixture and separate the catalyst by filtration.

Step 3: Product Purification

-

Fractionally distill the crude product under reduced pressure to separate camphene from unreacted α-pinene and byproducts such as tricyclene and limonene.

Data Summary

The following table summarizes the typical outcomes of the different synthetic approaches to camphene.

| Synthesis Method | Starting Material | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) of this compound |

| Industrial Synthesis | α-Pinene | Acid-activated TiO₂ | (±)-Camphene | ~0% |

| Enzymatic Synthesis | Geranyl Pyrophosphate | This compound Synthase | This compound | >95% |

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a tale of two distinct approaches. While traditional chemical catalysis provides a straightforward and scalable route to racemic camphene, it falls short in delivering the enantiomerically pure compound required for many specialized applications. The field of asymmetric chemo-catalysis has yet to provide a robust and efficient method for the enantioselective isomerization of α-pinene to this compound.

In contrast, biocatalysis, through the use of this compound synthase, offers a highly selective and efficient pathway to this compound. The exquisite control exerted by the enzyme's active site demonstrates the power of nature's catalysts in overcoming the challenges of stereoselective synthesis.

For researchers and drug development professionals, the enzymatic route is currently the most viable and promising strategy for obtaining enantiomerically pure this compound. Future research in this area will likely focus on:

-

Enzyme Engineering: Improving the stability, activity, and substrate scope of this compound synthase through protein engineering.

-

Whole-Cell Biocatalysis: Developing engineered microbial strains that can produce this compound directly from simple carbon sources, thus streamlining the production process.

-

Novel Chemo-Catalytic Systems: The design and development of novel chiral catalysts that can mediate the enantioselective Wagner-Meerwein rearrangement of α-pinene remains a significant and worthwhile challenge for synthetic chemists.

By continuing to explore both biological and chemical avenues, the scientific community can further enhance the accessibility of this important chiral building block, paving the way for new discoveries in fragrance and pharmaceutical development.

References

-

This compound synthase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- Gambliel, H., & Croteau, R. (1984). Pinene cyclases I and II. Two enzymes from sage (Salvia officinalis) which catalyze stereospecific cyclizations of geranyl pyrophosphate to monoterpene olefins of opposite configuration. The Journal of biological chemistry, 259(2), 740–748.

- Wagschal, K. C., Pyun, H. J., Coates, R. M., & Croteau, R. (1994). Monoterpene biosynthesis: isotope effects associated with bicyclic olefin formation catalyzed by pinene synthases from sage (Salvia officinalis). Archives of biochemistry and biophysics, 308(2), 477–487.

- Croteau, R., Satterwhite, D. M., Cane, D. E., & Chang, C. C. (1988). Biosynthesis of monoterpenes. Stereochemical implications of acyclic and monocyclic olefin formation by (+)- and (-)-pinene cyclases from sage. The Journal of biological chemistry, 264(33), 2075–2080.

- Peters, R. J., & Croteau, R. (2002). Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase. The Journal of biological chemistry, 277(24), 14891–14898.

-

(+)-camphene synthase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Wagner–Meerwein rearrangement. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- Chen, F., Tholl, D., Bohlmann, J., & Pichersky, E. (2011). The family of terpene synthases in plants: a mid-size family of genes for specialized metabolism that is highly diversified throughout the kingdom. The Plant Journal, 66(1), 212-229.

- Synfacts. (2018).

- Wakchaure, V. N., Desnoo, W., Laconsay, C. J., Leutzsch, M., Tsuji, N., Tantillo, D. J., & List, B. (2024). Catalytic asymmetric cationic shifts of aliphatic hydrocarbons.

- Chen, X., & Vilotijevic, I. (2020). Enantioselective Aryl-Iodide-Catalyzed Wagner-Meerwein Rearrangements. Journal of the American Chemical Society, 142(40), 16938–16943.

- Birladeanu, L. (2003). The Story of the Wagner-Meerwein Rearrangement.

-

LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. In Chemistry LibreTexts. Retrieved from [Link]

- Wu, W., Chen, Y., Liu, N., & Meng, X. (2023). Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. New Journal of Chemistry, 47(14), 6649-6657.

- Green, A., & Brown, G. (2007). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Green Chemistry, 9(12), 1284-1288.

- Ali, A. M., Al-Hemaid, F. M., & El-Hefny, M. M. (2019). Cloning and Characterization of Terpene synthase 3 (SoTPS3) Gene from Leaves of Garden Sage (Salvia officinalis). Jordan Journal of Biological Sciences, 12(4).

- Ebner, K., & Faber, K. (2021). Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials. ChemBioChem, 22(22), 3163–3167.

- Overman, L. E., & Carpenter, N. E. (2005). The Asymmetric aza-Claisen Rearrangement: Development of Widely Applicable Pentaphenylferrocenyl Palladacycle Catalysts. Chemistry–A European Journal, 11(18), 5182-5192.

- CN103819300A, (2014).

- EP0539990B1, (1995).

- US5826202A, (1998). Process for the preparation of camphene by the rearrangement of a-pinene.

-

Request PDF. (n.d.). Synthesis of Camphene by α-Pinene Isomerization Using Acid Nano Titanium Dioxide Catalysts. Retrieved from [Link]

Sources

- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 2. (−)-camphene synthase - Wikipedia [en.wikipedia.org]

- 3. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pinene cyclases I and II. Two enzymes from sage (Salvia officinalis) which catalyze stereospecific cyclizations of geranyl pyrophosphate to monoterpene olefins of opposite configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoterpene biosynthesis: isotope effects associated with bicyclic olefin formation catalyzed by pinene synthases from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Molecular Asymmetry in Scientific Research

An In-Depth Technical Guide to the Chirality and Optical Rotation of (-)-Camphene

In the realm of molecular science, the concept of chirality stands as a fundamental pillar, dictating the biological and physical properties of countless compounds. A molecule is termed chiral if it is non-superimposable on its mirror image, much like a pair of human hands. These mirror-image isomers, known as enantiomers, often exhibit nearly identical physical properties such as melting point and solubility. However, their interaction with other chiral entities—including plane-polarized light or biological receptors—can differ dramatically. This guide provides a detailed exploration of chirality and its quantitative measure, optical rotation, through the lens of this compound, a bicyclic monoterpene of significant interest in synthetic chemistry and natural products.

Camphene (C₁₀H₁₆) is a widespread natural product found in the essential oils of plants like turpentine, cypress oil, and camphor oil.[1][2] It exists as two enantiomers: (+)-camphene and this compound. The prefix, (+) or (-), directly refers to the direction in which the molecule rotates plane-polarized light, a phenomenon known as optical activity.[3][4] Understanding the stereochemistry of this compound is not merely an academic exercise; it is critical for its application as a precursor in the synthesis of other valuable terpenoids, such as camphor, and for quality control in the fragrance and pharmaceutical industries.[5][6][7][8] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven methodologies.

The Theoretical Framework: Chirality and Optical Rotation

The Chiral Nature of Camphene

Camphene's chemical structure is 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane.[1] Its rigid, bicyclic framework contains chiral centers that are responsible for its existence as a pair of enantiomers. Although the structure can be challenging to visualize, the key takeaway is that this specific three-dimensional arrangement of atoms lacks an internal plane of symmetry, which is the root cause of its chirality.[9][10] The inability to superimpose the this compound molecule onto a molecule of (+)-camphene, regardless of how they are rotated in space, is the defining feature of their enantiomeric relationship.

The Principle of Optical Rotation

Optical activity is the characteristic property of chiral substances to rotate the plane of plane-polarized light.[4] This measurement is performed using an instrument called a polarimeter.[11][12]

The core principle involves several stages:

-

A standard light source (often a sodium D-line lamp, λ = 589 nm) emits unpolarized light, which oscillates in all directions.

-

This light passes through a fixed polarizing filter, which blocks all light waves except those oscillating in a single plane.

-

The resulting plane-polarized light then passes through a sample tube containing a solution of the chiral compound (e.g., this compound).

-

The chiral molecules interact with the light, causing its plane of polarization to rotate by a specific angle (α).[12][13]

-

An observer or detector views the light through a second, rotatable polarizing filter (the analyzer). The analyzer must be rotated by the same angle, α, to allow the rotated light to pass through at maximum intensity.

The direction of rotation is crucial. If the analyzer must be turned counter-clockwise (to the left) from the perspective of the observer, the compound is levorotatory (from the Latin laevus, meaning "left") and is designated with a minus sign (-).[3] This is the case for This compound . If the rotation is clockwise (to the right), the compound is dextrorotatory (dexter, meaning "right") and is designated with a plus sign (+).[3]

To standardize this measurement for comparability across different experiments, the specific rotation [α] is calculated. It is a fundamental physical property of a chiral compound under defined conditions.[14][15]

Quantitative Analysis: Determining the Specific Rotation of this compound

The specific rotation is a self-validating measurement that provides a quantitative fingerprint of a chiral substance. The protocol described below ensures accuracy and reproducibility, which are paramount in research and quality control settings.

Experimental Protocol for Polarimetry

Objective: To determine the specific rotation of a sample of this compound.

Materials & Instrumentation:

-

High-purity this compound sample

-

Analytical balance (± 0.0001 g)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Solvent (e.g., Ethanol, 95% or absolute; or Ethylcyclohexane)

-

Polarimeter with a sodium D-line lamp (589 nm)

-

Polarimeter sample tube (path length typically 1 decimeter = 10 cm)

-

Pasteur pipettes

-

Thermometer

Methodology:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up for at least 15-20 minutes to ensure a stable light output.

-

Fill the sample tube with the pure solvent (blank). Ensure the tube is clean and dry, and that no air bubbles are trapped in the light path.[16]

-

Place the blank-filled tube in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.

-

-

Sample Preparation (Self-Validating Step):

-

Accurately weigh a specific amount of the this compound solid (e.g., 0.400 g) using an analytical balance.

-

Quantitatively transfer the weighed solid into a 10 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid completely.

-

Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the flask.

-

Stopper the flask and invert it 15-20 times to ensure a homogenous solution.

-

Calculate the concentration (c) in g/mL. For this example: c = 0.400 g / 10.0 mL = 0.0400 g/mL. The precision of this step is critical for the trustworthiness of the final result.

-

-

Measurement:

-

Rinse the polarimeter tube with a small amount of the prepared camphene solution, then discard the rinsing.

-

Carefully fill the tube with the solution, again ensuring no air bubbles are present.

-

Place the filled tube into the polarimeter.

-

Observe the rotation and record the value. This is the observed rotation (α) . For this compound, this value will be negative.

-

Record the temperature (T) at which the measurement was taken, as optical rotation can be temperature-dependent.[17][18][19]

-

-

Calculation of Specific Rotation [α]:

-

Use the Biot's law formula to calculate the specific rotation:[13] [α]Tλ = α / (l × c) Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm). (Typically, l = 1 dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

-

Workflow for Polarimetric Analysis

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for Determining the Specific Rotation of this compound.

Data Presentation: Properties of this compound

Summarizing quantitative data in a structured format allows for easy reference and comparison.

| Property | Value | Conditions & Notes |

| IUPAC Name | (1S,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | The (1S,4S) designation refers to the absolute configuration of the chiral centers. |

| Molecular Formula | C₁₀H₁₆ | |

| Molar Mass | 136.24 g/mol | |

| Appearance | White crystalline solid | Has a characteristic camphor-like odor.[1] |

| Specific Rotation [α] | Approx. -85° to -104° | Values vary based on purity and solvent. A technical grade sample might show -39° ± 4.0° in ethanol.[6][20] |

| Measurement Wavelength | 589 nm (Sodium D-line) | Standard wavelength for polarimetry.[14] |

| Common Solvents | Ethanol, Cyclohexane | Insoluble in water.[6] |

| Temperature Dependence | Very small | The optical rotation of camphene shows minimal change with temperature compared to other terpenes like β-pinene.[17][18][19] |

The Structure-Property Relationship

The negative sign of rotation for this compound is a direct consequence of its unique three-dimensional molecular architecture. The way the electrons within the chiral structure interact with the oscillating electric field of the incoming polarized light causes the plane of that light to be systematically rotated in a counter-clockwise direction.

It is critical to distinguish between the R/S configuration and the (+)/(-) designation . The R/S system is a set of rules (Cahn-Ingold-Prelog) to assign an absolute, unambiguous configuration to a stereocenter. The (+)/(-) notation, however, is a purely experimental value describing the direction of optical rotation.[14] There is no simple correlation; an 'S' configuration does not automatically mean a compound is levorotatory (-). The relationship must be determined experimentally. For this compound, its specific spatial arrangement corresponds to the (1S,4S) absolute configuration, which has been experimentally verified to be levorotatory.

The logical relationship between these concepts is illustrated below.

Caption: Logical Path from Chiral Structure to Optical Rotation Designation.

Practical Implications and Safety Considerations

Role in Synthesis and Quality Control

The measurement of optical rotation is a cornerstone of quality control in industries that use chiral molecules. For instance, camphene is a key intermediate in the industrial synthesis of camphor.[7][21] The process often starts with α-pinene, which is isomerized to camphene.[8][22] Monitoring the optical rotation throughout this process ensures the stereochemical integrity of the product, which is vital for its final application, especially in pharmaceuticals where one enantiomer may be therapeutic while the other is inactive or even harmful.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a flammable solid and can cause serious eye irritation.[23][24][25][26] Researchers must consult the Safety Data Sheet (SDS) before use and adhere to all recommended safety protocols, including the use of personal protective equipment (PPE) such as safety glasses and gloves, and working in a well-ventilated area away from ignition sources.[23][24][27]

Conclusion

This compound serves as an exemplary model for understanding the profound connection between a molecule's three-dimensional structure and its physical properties. Its levorotatory nature is not an arbitrary label but a direct, measurable consequence of its inherent chirality. The meticulous determination of its specific rotation via polarimetry is a robust, self-validating technique that remains indispensable for verifying purity, confirming stereochemical identity, and ensuring quality in scientific research and industrial applications. This guide provides the foundational knowledge and practical protocols necessary for professionals to confidently engage with and analyze this important chiral molecule.

References

-

Polarimetry: Applications, Advancements, and Industry Trends. Drawell. [Link]

-

Polarimetry: Principles & Applications. StudySmarter. [Link]

-

Camphene | C10H16 | CID 6616. PubChem, National Institutes of Health. [Link]

-

Principles and Applications of Polarimetry. Scribd. [Link]

-

Polarimetry. Wikipedia. [Link]

-

Polarimeter Guide: Optical Activity & Applications. Torontech. [Link]

-

Camphene – Knowledge and References. Taylor & Francis. [Link]

-

Racemic and Enantiopure Camphene and Pinene Studied by the Crystalline Sponge Method. ACS Publications. [Link]

-

Camphene. Wikipedia. [Link]

-

CAMPHENE. Ventos. [Link]

-

Temperature Dependence of Optical Rotation: α-Pinene, β-Pinene Pinane, Camphene, Camphor and Fenchone. ACS Publications. [Link]

-

Safety Data Sheet - Camphene natural. Advanced Biotech. [Link]

-

Temperature Dependence of Optical Rotation: α-Pinene, β-Pinene Pinane, Camphene, Camphor and Fenchone. ResearchGate. [Link]

-

Safety Data Sheet: Camphene. Carl ROTH. [Link]

-

angle of optical rotation (A00348). The IUPAC Compendium of Chemical Terminology. [Link]

-

Camphor. Wikipedia. [Link]

-

Specific Rotation. Chemistry Steps. [Link]

-

Racemic and Enantiopure Camphene and Pinene Studied by the Crystalline Sponge Method. PMC, National Institutes of Health. [Link]

-

Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. Royal Society of Chemistry. [Link]

-

Central to Axial Transfer of Chirality in Menthone or Camphor-Derived 2,2'-Biphenols. ACS Publications. [Link]

-

optical activity (O04303). The IUPAC Compendium of Chemical Terminology. [Link]

-

optical activity. The IUPAC Compendium of Chemical Terminology. [Link]

-

Temperature Dependence of Optical Rotation: α-Pinene, β-Pinene Pinane, Camphene, Camphor and Fenchone. ACS Publications. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. PMC, National Institutes of Health. [Link]

- Process for the preparation of camphene by the rearrangement of a-pinene.

-

Chirality of camphor derivatives by density functional theory. PubMed. [Link]

-

ESSENTIAL OILS. Massachusetts Institute of Technology. [Link]

-

camphene, 79-92-5. The Good Scents Company. [Link]

-

The OPTICAL ROTATION of CAMPHOR and some DERIVATIVES. University of Glasgow. [Link]

Sources

- 1. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Camphene - Wikipedia [en.wikipedia.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Racemic and Enantiopure Camphene and Pinene Studied by the Crystalline Sponge Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polarimetry - Wikipedia [en.wikipedia.org]

- 12. torontech.com [torontech.com]

- 13. scribd.com [scribd.com]

- 14. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. web.mit.edu [web.mit.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sigma-Aldrich [sigmaaldrich.com]

- 21. Camphor - Wikipedia [en.wikipedia.org]

- 22. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. Camphene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 26. carlroth.com [carlroth.com]

- 27. prod.adv-bio.com [prod.adv-bio.com]

Solubility and stability of (-)-Camphene in different solvents

An In-Depth Technical Guide to the Solubility and Stability of (-)-Camphene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes fundamental chemical principles with practical, field-proven methodologies. We will explore the physicochemical properties governing camphene's behavior in various solvents and under diverse environmental stressors, offering insights into its handling, storage, and analytical evaluation.

Introduction to this compound: A Bicyclic Monoterpene

This compound is a bicyclic monoterpene, a naturally occurring organic compound found as a minor constituent in the essential oils of turpentine, cypress oil, camphor oil, and valerian.[1][2] Structurally, it is characterized by a bicyclo[2.2.1]heptane skeleton with two geminal methyl groups and an exocyclic methylene group.[3] This non-polar, waxy solid is known for its pungent, camphor-like odor and its utility as a chemical intermediate in the synthesis of fragrances, synthetic camphor, and other specialty chemicals.[1][3][4] Its unique structure dictates its physical and chemical behavior, particularly its solubility and reactivity.

Key Physicochemical Properties:

The high LogP value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature, which is the primary determinant of its solubility profile.

Solubility Profile of this compound